molecular formula C19H16N2O2 B2658727 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline CAS No. 339015-86-0

4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline

Cat. No.: B2658727
CAS No.: 339015-86-0
M. Wt: 304.349
InChI Key: ZXTMETSBKZRXSV-OUKQBFOZSA-N
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Description

4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline is an organic compound with the molecular formula C19H16N2O2 and a molecular weight of 304.35 g/mol . This compound is characterized by the presence of a nitronaphthalene moiety and a methyl-substituted aniline group connected via an ethenyl linkage. It is a solid at room temperature and is used in various scientific research applications.

Scientific Research Applications

4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline is used in various scientific research applications, including:

Preparation Methods

The synthesis of 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline typically involves the reaction of 4-methylaniline with 1-nitronaphthalene-2-carbaldehyde under basic conditions to form the desired product . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the ethenyl linkage. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline can be compared with other similar compounds, such as:

  • 4-methyl-N-[(E)-2-(1-nitrophenyl)ethenyl]aniline
  • 4-methyl-N-[(E)-2-(2-nitronaphthalen-1-yl)ethenyl]aniline
  • 4-methyl-N-[(E)-2-(1-nitronaphthalen-3-yl)ethenyl]aniline

These compounds share similar structural features but differ in the position of the nitro group or the aromatic ring structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications .

Properties

IUPAC Name

4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-14-6-10-17(11-7-14)20-13-12-16-9-8-15-4-2-3-5-18(15)19(16)21(22)23/h2-13,20H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTMETSBKZRXSV-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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